Methyl 7-octadecynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18545-06-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadec-7-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-18H2,1-2H3 |
InChI Key |
ALSHYECRTIFLAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCC(=O)OC |
Synonyms |
7-Octadecynoic acid methyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 7 Octadecynoate
Precursor Synthesis and Functional Group Transformations
The construction of the methyl 7-octadecynoate backbone relies on the careful assembly of precursor molecules and the targeted transformation of functional groups. Key strategies include the introduction of the alkyne moiety, derivatization of terminal alkynes, and the final esterification of the corresponding carboxylic acid.
Alkyne Moiety Introduction through Elimination Reactions
A common method for introducing a carbon-carbon triple bond into a hydrocarbon chain is through double elimination reactions of dihalides. masterorganicchemistry.compressbooks.pub This process typically involves the treatment of a vicinal or geminal dihalide with a strong base, such as sodium amide (NaNH₂). masterorganicchemistry.com The reaction proceeds in two steps: the first equivalent of the base facilitates the elimination of one molecule of hydrogen halide (HX) to form an alkenyl halide, and the second equivalent eliminates another HX molecule to yield the alkyne. masterorganicchemistry.com
Terminal Alkyne Derivatization via Acetylene (B1199291) Coupling Reactions
The Sonogashira coupling reaction provides a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. mdpi.com This methodology can be adapted to build the carbon skeleton of this compound. For example, a shorter-chain terminal alkyne can be coupled with a long-chain alkyl halide to construct the desired C18 backbone with the alkyne at the designated position.
Another relevant strategy is the "alkyne zipper reaction," which involves the isomerization of an internal alkyne to a terminal position under the influence of a strong base. mdpi.com This allows for the functionalization of the terminal alkyne, which can then be further elaborated. While not a direct coupling to form the 7-octadecynoate structure, it provides a versatile intermediate for subsequent reactions.
In the context of synthesizing isotopically labeled fatty acids for metabolic studies, acetylene coupling reactions have been employed. For instance, the synthesis of deuterated (Z)-11-octadecenoic acid involved the coupling of a deuterated 1-bromohexane (B126081) with a terminal alkyne. nih.gov A similar approach could be envisioned for the synthesis of this compound by selecting the appropriate starting materials.
Esterification of Corresponding Fatty Acids
Once the 7-octadecynoic acid carbon chain is assembled, the final step is the conversion of the carboxylic acid to its methyl ester. A widely used method for this transformation is the Fischer esterification. scienceready.com.au This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed, or an excess of the alcohol is used. scienceready.com.auchemguide.co.uk
For example, in the synthesis of methyl (±)-2-hydroxy-6-octadecynoate, the final esterification was achieved by refluxing the crude hydroxy acid with HCl in methanol. nih.gov Similarly, the synthesis of other fatty acid methyl esters, such as those derived from bottle gourd seed oil, involves the esterification of the extracted fatty acids. ekb.eg
Chemo- and Regioselective Synthetic Routes
Achieving the precise structure of this compound requires careful control over the position of the alkyne (regioselectivity) and, in some cases, the stereochemistry of adjacent centers.
Strategies for Alkyne Position Control
The position of the alkyne is a critical determinant of the molecule's identity and properties. Several strategies are employed to ensure the triple bond is located specifically at the C-7 position.
One approach involves starting with a precursor that already contains a functional group at a specific position, which can then be converted into the alkyne. For example, the synthesis of methyl 12-hydroxy-9-octadecynoate from castor oil utilizes the hydroxyl group at C-12 to direct subsequent reactions. archive.org A similar strategy could be devised using a starting material with a leaving group at C-7 or C-8 to facilitate an elimination reaction to form the 7-alkyne.
The "alkyne zipper reaction" can also be a tool for controlling the alkyne position. mdpi.com By carefully choosing the reaction conditions and the initial position of an internal alkyne, it is possible to isomerize it to a desired location, although achieving a specific internal position like C-7 from a different internal alkyne can be challenging.
Furthermore, building the molecule through the coupling of smaller, well-defined fragments allows for precise placement of the alkyne. For instance, coupling a 1-heptyne (B1330384) derivative with a methyl 11-halo-undecanoate derivative via a suitable cross-coupling reaction would directly place the alkyne at the C-7 position.
Approaches for Stereochemical Control
While this compound itself does not possess any chiral centers directly on the carbon chain unless substituted, the stereochemistry of reactions used in its synthesis can be crucial, especially if precursors contain stereocenters or if subsequent transformations introduce them.
For instance, if a synthesis proceeds via the reduction of an alkyne to an alkene, the choice of reducing agent can control the stereochemical outcome (i.e., cis or trans). The use of Lindlar's catalyst for the hydrogenation of an alkyne typically yields the corresponding cis-alkene. cdnsciencepub.com While this is more relevant to the synthesis of unsaturated fatty acid esters, the principles of stereochemical control are fundamental in organic synthesis.
In syntheses involving functional groups adjacent to the alkyne, controlling the stereochemistry at those positions might be necessary. For example, in the synthesis of (±)-2-methoxy-6-octadecynoic acid, the introduction of the methoxy (B1213986) group at the C-2 position creates a chiral center, and the synthesis produced a racemic mixture. nih.gov If a stereochemically pure product were desired, an asymmetric synthesis approach would be required.
Emerging and Sustainable Synthesis Protocols
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of long-chain alkyne esters like this compound. The use of microreactors—devices with sub-millimeter channels—is central to this approach, providing a high surface-area-to-volume ratio that dramatically enhances heat and mass transfer. nih.govmdpi.com This superior control over reaction parameters like temperature and mixing prevents the formation of hotspots and concentration gradients, leading to improved yields, higher selectivity, and enhanced safety, particularly for exothermic reactions. chimia.cheuropa.eu
For a multi-step synthesis like that of this compound, which involves both alkyne formation and esterification, flow chemistry allows for a "telescoped" process. In this setup, multiple reaction steps are connected in sequence, eliminating the need for isolation and purification of intermediates, thus saving time, and reducing solvent waste. mdpi.combeilstein-journals.org The synthesis could be envisioned as a two-stage flow process: the first reactor would handle the alkyne formation, and its output would directly feed into a second reactor for the esterification with methanol. This integrated approach aligns with the demand for more efficient and automated chemical production. chimia.ch
Table 1: Conceptual Flow Synthesis of this compound
| Step | Reactor Type | Key Parameters | Potential Advantages |
|---|---|---|---|
| 1. Alkyne Formation (e.g., from a dihalo-octadecane precursor) | Packed-Bed Microreactor with a solid-supported base | Temperature, Residence Time, Reagent Stoichiometry | Enhanced safety, rapid optimization, high efficiency. mdpi.com |
| 2. Esterification (of 7-octadecynoic acid with methanol) | Heated Capillary Reactor with an acid catalyst | Temperature, Residence Time, Catalyst Loading | Superior heat transfer, prevention of by-product formation, easy scale-up by numbering-up. nih.govmdpi.com |
| 3. Purification | In-line Liquid-Liquid Extraction or Membrane Separation | Solvent Flow Rate, Membrane Pore Size | Automated, continuous purification, reduced solvent consumption. uq.edu.au |
The application of microreactors is particularly beneficial for handling highly reactive reagents that might be used in alkyne synthesis, offering a level of control and safety that is difficult to achieve in large batch vessels. chimia.ch Furthermore, scaling up production in flow chemistry is often more straightforward than in batch processes; instead of using larger, more problematic reactors, multiple microreactors are simply run in parallel (a concept known as "numbering-up"). mdpi.com
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of sustainable synthesis. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for catalyst recycling and minimizes product contamination. nih.gov
For the esterification of 7-octadecynoic acid to form this compound, various solid acid catalysts can be employed. Research into the esterification of other long-chain fatty acids has demonstrated the effectiveness of simple, recyclable metal salts. For instance, zinc(II) salts have proven to be effective catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. nih.gov The catalytic activity is influenced by the counter-ion, with salts having poorly coordinating anions (like triflate) or basic Brønsted anions (like oxide or carbonate) showing the most promise. nih.gov
Table 2: Performance of Zinc(II) Catalysts in the Esterification of Palmitic Acid with 1-Octanol *
| Catalyst | Yield (2h) | Yield (4h) |
|---|---|---|
| Zn(TfO)₂ | 85% | 98% |
| Zn(ClO₄)₂ | 84% | 98% |
| ZnO | 82% | 95% |
| Zn(OAc)₂ | 78% | 94% |
| ZnCO₃ | 76% | 93% |
| ZnCl₂ | 35% | 55% |
*Data adapted from a study on palmitic acid, illustrating the potential applicability to other fatty acids like 7-octadecynoic acid. nih.gov
In the context of alkyne formation, heterogeneous catalysts are also valuable. While the direct formation of the triple bond in a long-chain fatty acid via heterogeneous catalysis is specific, related processes like the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") have been successfully performed using solid-supported copper catalysts. google.com These systems, such as copper nanoparticles on activated charcoal, allow the reaction to proceed efficiently while preventing copper contamination of the final product, a significant issue in many applications. google.com Similarly, a solid catalyst could be developed for the specific coupling reactions needed to form the 7-octyne moiety, offering the benefits of easy removal and reusability.
The drive to eliminate transition metals from synthetic pathways is motivated by concerns over cost, toxicity, and the potential for metal contamination in the final product. Metal-free catalysis relies on the use of organic molecules (organocatalysis) or other non-metallic species to promote chemical transformations. rsc.org
For the esterification step in this compound synthesis, metal-free alternatives to traditional acid catalysts include Brønsted acids or Lewis acidic organocatalysts like carbocations. These catalysts can activate the carboxylic acid group towards nucleophilic attack by methanol, mirroring the function of metal-based Lewis acids or mineral acids but without the associated drawbacks.
The formation of the alkyne functional group without metals presents a more significant challenge but is an active area of research. Metal-free strategies for alkyne synthesis often involve activation through non-metallic reagents. For example, PIFA (phenyliodine bis(trifluoroacetate)) has been used for the metal-free esterification of certain alkynes, although this specific method involves oxidative cleavage of the triple bond. organic-chemistry.org More relevant to the construction of the alkyne itself are base-catalyzed cyclization or elimination reactions, which can proceed without any transition metal catalyst under the right conditions. chim.it Radical cyclization reactions, initiated by non-metal-containing compounds, also represent a viable pathway for constructing cyclic and heterocyclic structures, and these principles could be adapted for carbon-carbon bond formation in acyclic systems. chim.it
Mechanochemistry
Mechanochemical synthesis utilizes mechanical force—typically through grinding, shearing, or milling in a ball mill—to induce chemical reactions, often in the absence of a solvent. mdpi.comacs.org This solvent-free approach is inherently green, reducing waste and simplifying product work-up. researchgate.net The high energy input can lead to the formation of unique reactive intermediates and sometimes results in different product selectivity compared to solution-based chemistry. acs.org
For this compound, mechanochemistry could be applied to both the esterification and alkyne formation steps. The esterification of 7-octadecynoic acid with methanol could be performed by milling the acid with a solid catalyst and solid methanol source or by liquid-assisted grinding (LAG), where a small amount of liquid is added to facilitate the reaction. beilstein-journals.org For alkyne formation, mechanochemical activation has been shown to facilitate coupling reactions. mdpi.com For instance, mechanochemically-driven Sonogashira couplings have been achieved using a copper catalyst without the typically required palladium co-catalyst, showcasing how mechanical force can alter reaction pathways. mdpi.com
Electrochemistry
Electrochemical synthesis employs electrons as "traceless" and clean reagents to drive oxidation and reduction reactions, often under mild, ambient conditions. researchgate.netsioc-journal.cn This avoids the need for stoichiometric chemical oxidants or reductants, which generate significant waste.
The electrochemical esterification of fatty acids is a well-documented and highly promising route. An environmentally friendly approach utilizes boron-doped diamond electrodes to achieve the methyl esterification of free fatty acids at low cell voltages. researchgate.net This method has been successfully applied to convert a mixture of free fatty acids from microalgae oil into their corresponding methyl esters with near-quantitative selectivity. researchgate.net The process can be performed in an undivided electrolytic cell at room temperature, further simplifying the reactor setup. sioc-journal.cn
Table 3: Electrochemical Methyl Esterification of Fatty Acids *
| Fatty Acid | Supporting Electrolyte | Cell Voltage (V) | Time (h) | Selectivity for FAME** |
|---|---|---|---|---|
| Palmitic Acid | KOH | 1.52 | 1 | ~99% |
| Stearic Acid | KOH | 1.52 | 1 | ~99% |
| Oleic Acid | KOH | 1.52 | 1 | ~99% |
| Microalgae Oil FFA | KOH | 1.52 | 1 | ~99% |
*Data derived from a study on electrocatalytic methyl esterification using a boron-doped diamond electrode. researchgate.net **FAME: Fatty Acid Methyl Ester
While the direct electrochemical formation of an internal alkyne within a fatty acid chain is less explored, electrochemical methods are widely used for a variety of coupling and bond-forming reactions. beilstein-journals.orgnih.gov The principles of using anodic oxidation or cathodic reduction to generate reactive intermediates could be harnessed to develop a novel, sustainable pathway for constructing the 7-octadecyne backbone.
Chemical Reactivity and Mechanistic Investigations of Methyl 7 Octadecynoate
Reactions of the Alkyne Moiety
The electron-rich nature of the alkyne in methyl 7-octadecynoate makes it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. The specific outcomes of these reactions, including stereoselectivity and regioselectivity, are influenced by the choice of reagents and reaction conditions.
The reduction of the alkyne in this compound can be controlled to produce either the corresponding cis- or trans-alkene, or it can be fully hydrogenated to the corresponding alkane.
Partial Reduction via Lindlar Catalysis: The partial hydrogenation of an alkyne to a cis-alkene can be achieved using a "poisoned" catalyst, most notably Lindlar's catalyst. masterorganicchemistry.com This catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline. masterorganicchemistry.comyoutube.com The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane. masterorganicchemistry.com The mechanism involves the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-isomer. youtube.com For this compound, this reaction would yield methyl (Z)-7-octadecenoate.
Dissolving Metal Reduction: In contrast, the reduction of an alkyne with a dissolving metal system, typically sodium or lithium in liquid ammonia (B1221849), results in the formation of a trans-alkene. youtube.comyoutube.com This reaction proceeds through a radical mechanism involving single electron transfers from the metal to the alkyne. youtube.comyoutube.com The initial electron transfer forms a radical anion, which is then protonated by the ammonia solvent. youtube.com A second electron transfer to the resulting vinylic radical produces a vinylic anion. The trans-vinylic anion is sterically favored over the cis-isomer, and its subsequent protonation leads to the trans-alkene. youtube.com In the case of this compound, this would produce methyl (E)-7-octadecenoate.
| Reagents | Product | Stereochemistry |
| H₂, Lindlar's Catalyst | Methyl (Z)-7-octadecenoate | cis (syn-addition) |
| Na, NH₃ (l) | Methyl (E)-7-octadecenoate | trans (anti-addition) |
Hydroboration-Oxidation: The hydroboration-oxidation of internal alkynes like this compound provides a method for their conversion into ketones. The reaction involves the addition of a borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond. masterorganicchemistry.com These bulky boranes are used to prevent a second hydroboration from occurring. masterorganicchemistry.com The addition is a syn-addition and exhibits anti-Markovnikov regioselectivity, with the boron atom adding to the less sterically hindered carbon of the alkyne. libretexts.orglibretexts.org Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide in a basic solution yields an enol, which rapidly tautomerizes to the corresponding ketone. msu.edukhanacademy.org For the asymmetrical internal alkyne in this compound, this reaction would lead to a mixture of two isomeric ketones: methyl 7-oxo-octadecanoate and methyl 8-oxo-octadecanoate.
Oxymercuration-Demercuration: The oxymercuration of alkynes, using mercuric acetate in the presence of water, followed by demercuration, is another method to hydrate (B1144303) an alkyne to a ketone. wikipedia.orgyoutube.com This reaction follows Markovnikov's rule, where the initial addition of the mercury species and water across the triple bond leads to the formation of an enol intermediate after demercuration with sodium borohydride (B1222165). wikipedia.orgmasterorganicchemistry.com The enol then tautomerizes to the more stable ketone. libretexts.org For an internal alkyne like this compound, this reaction is not regioselective and will produce a mixture of methyl 7-oxo-octadecanoate and methyl 8-oxo-octadecanoate. msu.edu
Hydrogen Halide Additions: Alkynes undergo electrophilic addition with hydrogen halides (HX, where X = Cl, Br, I). libretexts.org The reaction proceeds through a vinylic carbocation intermediate, which is formed by the protonation of the alkyne by the acid. libretexts.orglibretexts.org The halide ion then attacks the carbocation to form a vinyl halide. The addition follows Markovnikov's rule, with the hydrogen adding to the carbon that already has more hydrogens (in the case of a terminal alkyne) or to the carbon that leads to the more stable carbocation. libretexts.org With an internal alkyne like this compound, a mixture of regioisomers would be expected. If two equivalents of HX are used, a second addition can occur to form a geminal dihalide. libretexts.org
Halogenations: The addition of halogens (Br₂ or Cl₂) to alkynes is similar to the halogenation of alkenes. The reaction proceeds with anti-addition, forming a dihaloalkene. masterorganicchemistry.com The initial attack of the halogen on the alkyne can lead to a bridged halonium ion intermediate. Subsequent backside attack by a halide ion results in the trans-dihaloalkene. With an excess of the halogen, a second addition reaction can take place to yield a tetrahaloalkane.
| Reagent | Intermediate | Final Product (with excess reagent) |
| HBr (1 eq.) | Mixture of (E/Z)-methyl 7-bromo-7-octadecenoate and (E/Z)-methyl 8-bromo-7-octadecenoate | Mixture of methyl 7,7-dibromooctadecanoate and methyl 8,8-dibromooctadecanoate |
| Br₂ (1 eq.) | (E)-methyl 7,8-dibromo-7-octadecenoate | Methyl 7,7,8,8-tetrabromooctadecanoate |
While alkynes are generally considered nucleophilic, they can undergo nucleophilic addition, particularly when activated by an adjacent electron-withdrawing group (a scenario known as conjugate addition or Michael addition). bham.ac.uk For unactivated internal alkynes like this compound, nucleophilic addition is less common but can be achieved with highly reactive nucleophiles such as organometallic reagents (e.g., organolithium or Grignard reagents). The sp-hybridized carbons of the alkyne are more electrophilic than the sp²-hybridized carbons of an alkene, which facilitates this type of reaction. msu.edu The addition of a nucleophile to one of the acetylenic carbons generates a vinylic carbanion, which is then typically quenched with a proton source to yield the substituted alkene.
Click Chemistry with Azides: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high yield, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.orgmt.com This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov While the classic Huisgen 1,3-dipolar cycloaddition can occur with internal alkynes at elevated temperatures, it often leads to a mixture of regioisomers. The copper-catalyzed version is highly specific for terminal alkynes. Therefore, a derivative of this compound with a terminal alkyne would be a more suitable substrate for CuAAC. vulcanchem.com
Other Cycloaddition Reactions: Alkynes can also participate in other types of cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, often promoted by thermal or photochemical conditions. These reactions allow for the construction of four- and six-membered ring systems, respectively.
Ozonolysis: The ozonolysis of internal alkynes results in the cleavage of the carbon-carbon triple bond to yield two carboxylic acids. chadsprep.comchemistrysteps.com The reaction proceeds by the addition of ozone across the triple bond to form an unstable primary ozonide, which then rearranges to a more stable trioxole intermediate. khanacademy.orglibretexts.org Subsequent workup with water leads to the cleavage of this intermediate into the corresponding carboxylic acid fragments. youtube.com For this compound, ozonolysis would break the bond between C7 and C8, yielding heptanedioic acid and undecanoic acid.
Other Oxidative Cleavage Methods: Besides ozonolysis, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also cleave the triple bond of an alkyne to produce carboxylic acids. chemistrysteps.com More recent methods have explored the use of catalysts like manganese in the presence of oxidants such as hydrogen peroxide and sodium periodate (B1199274) for the oxidative cleavage of unsaturated systems. rug.nl These methods can sometimes offer milder reaction conditions and alternative selectivities. mdpi.comnih.gov
| Reagents | Products |
| 1. O₃; 2. H₂O | Heptanedioic acid and Undecanoic acid |
| KMnO₄, heat | Heptanedioic acid and Undecanoic acid |
Reactions of the Ester Functional Group
The methyl ester group is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. wiley-vch.de
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group (-OCH₃ in this case) with another alcohol (R'-OH) to form a new ester. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In contrast, basic conditions typically involve an alkoxide nucleophile that directly attacks the carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, it is common to use the reactant alcohol as the solvent. masterorganicchemistry.com
For this compound, a general transesterification reaction can be represented as:
CH₃(CH₂)₉C≡C(CH₂)₅COOCH₃ + R'OH ⇌ CH₃(CH₂)₉C≡C(CH₂)₅COOR' + CH₃OH (this compound)
The efficiency and yield of such reactions depend on factors like the nature of the alcohol, the catalyst used, temperature, and reaction time. mdpi.comnih.gov While specific data for this compound is scarce, studies on other fatty acid methyl esters (FAMEs) in biodiesel production provide extensive information on typical catalysts and conditions. mdpi.comnih.govrsc.org
| Catalyst Type | Examples | Typical Conditions |
| Homogeneous Base | NaOH, KOH, Sodium Methoxide | 60-65°C, 1-3 hours, Methanol (B129727):oil molar ratio of 6:1 to 12:1. mdpi.comresearchgate.net |
| Homogeneous Acid | H₂SO₄ | 95°C, several hours, high alcohol to oil molar ratio. mdpi.com |
| Heterogeneous | CaO, Mixed Metal Oxides | Higher temperatures, can be reused. mdpi.com |
The reduction of the ester group in this compound to an alcohol (7-octadecyn-1-ol) or an aldehyde requires careful selection of reducing agents to avoid the simultaneous reduction of the alkyne functionality.
Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the alkyne. harvard.edumasterorganicchemistry.com Therefore, chemoselective methods are necessary.
For the selective reduction of esters to primary alcohols in the presence of other reducible groups, reagents such as lithium borohydride (LiBH₄) are often employed, as it is less reactive than LiAlH₄. harvard.edu Another approach involves the use of catalytic hydrogenation under specific conditions or with specialized catalysts that favor ester reduction over alkyne reduction, although this can be challenging.
More recently, advanced catalytic systems have been developed for the selective reduction of esters. For instance, certain nickel catalysts with organosilane reducing agents have shown high selectivity for ester reduction. chemrxiv.org While not specifically tested on this compound, these modern methods offer potential pathways for its selective transformation. chemrxiv.org The partial reduction of an ester to an aldehyde is a particularly challenging transformation, often requiring specialized reagents to prevent over-reduction to the alcohol. organic-chemistry.org
Multi-site Reactivity and Cascade Transformations
The presence of both an alkyne and an ester group on the same carbon skeleton allows for more complex transformations where both groups participate.
Detailed studies documenting concurrent reactions specifically for this compound are not readily found. However, it is conceivable to design reaction conditions where both functional groups react simultaneously or sequentially in a one-pot synthesis. For example, a strong reducing agent like LiAlH₄ would reduce the ester to a primary alcohol and the internal alkyne to an alkene (specifically, a trans-alkene).
Alternatively, a reaction could be initiated at the alkyne, such as hydration to form a ketone, followed by an intramolecular reaction with the ester group, potentially leading to cyclization and the formation of lactones, especially under thermal or catalytic conditions. The specific outcomes would be highly dependent on the reagents and reaction conditions employed.
Skeletal rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.delibretexts.org Such rearrangements are often catalyzed by acids or promoted by the formation of reactive intermediates like carbocations. libretexts.orgmsu.edu
While there is no specific literature detailing skeletal rearrangements of the this compound backbone, general principles of organic chemistry suggest possibilities. For instance, under strong acidic conditions, protonation of the triple bond could initiate a series of hydride or alkyl shifts, leading to isomerization of the carbon skeleton. youtube.comyoutube.com Reactions like the Pinacol or Baeyer-Villiger rearrangements are typically associated with diols and ketones, respectively, but illustrate the types of skeletal changes that can occur. libretexts.orgmsu.edu The specific regiochemistry and stereochemistry of any potential rearrangement of the octadecynoate skeleton would be governed by the stability of the intermediates formed. msu.edu
Catalytic Interventions in this compound Transformations
Catalysis is central to achieving selective and efficient transformations of multifunctional molecules like this compound. Catalysts can be designed to target one functional group over the other or to enable novel reaction pathways.
As discussed, both homogeneous and heterogeneous catalysts are crucial for the transesterification of fatty acid methyl esters. mdpi.comresearchgate.net In the context of hydrogenation, specific catalysts are key to controlling the extent of reduction. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used to reduce alkynes to cis-alkenes without affecting other functional groups like esters. Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) would reduce the alkyne to a trans-alkene.
Modern organometallic catalysts, particularly those based on transition metals like iridium, ruthenium, and nickel, offer a wide array of possibilities for the selective transformation of compounds containing both esters and alkynes. chemrxiv.orgorganic-chemistry.org These catalysts can enable reactions such as selective hydrogenation, hydroformylation, or metathesis at the alkyne, or selective reduction and coupling reactions at the ester. rsc.org
Enzymatic and Biocatalytic Transformations Involving Methyl 7 Octadecynoate
Biocatalytic Synthesis and Modification of Octadecynoates
Biocatalysis leverages enzymes to perform chemical transformations, often with advantages in sustainability, selectivity, and mild reaction conditions over traditional chemical methods. nih.govmpg.de The synthesis and modification of octadecynoates are key areas of research, with enzymes like lipases being used to create or alter these molecules for various applications. mdpi.com
Lipases (E.C. 3.1.1.3) are highly versatile enzymes that catalyze the hydrolysis of fats and oils. mdpi.com However, in non-aqueous or low-water environments, their activity can be reversed to catalyze esterification and transesterification reactions. researchgate.netfrontiersin.org This capability is widely exploited for the synthesis of structured lipids and fatty acid esters. mdpi.comresearchgate.net
Research into lipase-catalyzed reactions with substrates similar to methyl 7-octadecynoate has provided several key insights. Lipases can be used to synthesize various esters by reacting a fatty acid or its simple ester with an alcohol. mdpi.com For example, immobilized Candida antarctica lipase (B570770) B (CALB), often known by the trade name Novozym® 435, is a robust biocatalyst for such reactions, including the synthesis of N-picolineamides from fatty acids and the production of biolubricants. mdpi.comnih.gov
The efficiency and outcome of these reactions are influenced by several factors, including the type of lipase, the solvent, and the structure of the substrates. nih.gov While many lipases are effective, some show resistance to certain substrates. For instance, Novozym® 435 has shown significant resistance to the hydrolysis of glycerol (B35011) tri-(9-octadecynoate), indicating that the presence of an alkyne bond in the fatty acid chain can significantly impact enzyme activity. researchgate.net This suggests that the rigid structure of the triple bond in this compound could present a steric hindrance affecting its fit within the enzyme's active site.
Table 1: Examples of Lipase-Catalyzed Reactions on Fatty Acids and Their Esters
| Lipase Source/Type | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Amidation | Fatty acids (e.g., stearic acid) and aminomethylpyridines | Efficiently catalyzes amidation, bypassing the need for acyl chlorides and simplifying purification. | nih.gov |
| Candida antarctica (Novozym® 435) | Hydrolysis | Glycerol tri-(9-octadecynoate) | Demonstrated significant resistance to hydrolysis, suggesting acetylenic fatty acids can be challenging substrates. | researchgate.net |
| Lipozyme® 435 | Esterification | 2-methyl hexanoic acid and 2-octyl-1-dodecanol | Successfully synthesizes double-branched esters (second-generation biolubricants) in a solvent-free system. | mdpi.com |
| Various commercial lipases | Hydrolysis | Methyl-branched octanoic acid thiolesters | Branching near the carboxyl group significantly reduced or eliminated enzyme activity. | nih.gov |
The alkyne group is a highly versatile functional group, but its enzymatic manipulation is less common than that of other moieties. However, enzymes can interact with acetylenic fatty acids in several ways. One notable example involves the enzyme BrtB, a carboxylate O-alkylating enzyme. nih.gov This enzyme catalyzes the formation of an ester bond between a carboxylate and an alkyl halide. nih.gov In a study, S. salina cultures supplemented with 6-heptynoic acid produced bartoloside esters where the alkynoic acid was esterified at previously chlorinated positions. This demonstrates that an entire alkyne-containing fatty acid can be utilized by an enzyme as a substrate for creating more complex molecules. nih.gov
In other cases, the alkyne group itself can act as a reactive center leading to enzyme inactivation. Acetylenic fatty acids have been shown to be "suicide substrates" for lipoxygenases, causing irreversible inactivation of the enzyme. researchgate.net This highlights a direct, albeit destructive, interaction between an enzyme and the alkyne functionality.
Insights into Biological Pathways and Substrate Specificity
Understanding how enzymes interact with specific substrates like this compound provides valuable insights into metabolic pathways and the principles of molecular recognition. Substrate specificity is a hallmark of enzyme function, determined by the precise three-dimensional structure of the enzyme's active site. libretexts.org
Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, converting saturated fats into unsaturated ones. st-andrews.ac.ukwikipedia.org These enzymes play a crucial role in maintaining membrane fluidity and producing signaling molecules. st-andrews.ac.uk The most common desaturases, such as Δ9-desaturase, convert stearic acid (18:0) into oleic acid (18:1). wikipedia.orgfrontiersin.org
Desaturases are highly specific regarding the position where they introduce the double bond. st-andrews.ac.uk While their primary role is dehydrogenation of a C-C single bond, their interaction with a substrate already containing a C-C triple bond, such as an octadecynoate, is an area of research interest. The rigid nature of the alkyne could potentially allow it to bind to the active site, where it might act as a substrate for further modification or, more likely, as an inhibitor that blocks the enzyme from processing its natural substrates. Studies on housefly microsomal enzymes have noted desaturase activity in relation to octadecynoate substrates, suggesting these molecules are recognized by the enzymatic systems. colab.ws
Table 2: Major Classes of Fatty Acid Desaturases and Their Function
| Desaturase Class | Typical Substrate | Product | Function | Reference |
|---|---|---|---|---|
| Δ9-Desaturase (SAD/SCD) | Stearic acid (18:0) | Oleic acid (18:1Δ9) | Catalyzes the first desaturation step in the biosynthesis of oleic acid. | wikipedia.orgfrontiersin.org |
| Δ12-Desaturase | Oleic acid (18:1Δ9) | Linoleic acid (18:2Δ9,12) | Creates polyunsaturated fatty acids; absent in mammals. | nih.gov |
| Δ6-Desaturase | Linoleic acid (18:2Δ9,12) | γ-Linolenic acid (18:3Δ6,9,12) | Involved in the synthesis of long-chain polyunsaturated fatty acids like arachidonic acid. | nih.gov |
| ω3-Desaturase (Δ15) | Linoleic acid (18:2Δ9,12) | α-Linolenic acid (18:3Δ9,12,15) | Converts omega-6 fatty acids into omega-3 fatty acids. | nih.gov |
The hydrolysis of fatty acid methyl esters (FAMEs) to yield free fatty acids is a fundamental reaction with industrial importance. monash.edu This process can be effectively catalyzed by free liquid lipases, offering a greener alternative to harsh acid catalysts. monash.edu this compound, as a FAME, would be a substrate for such enzymatic hydrolysis, releasing 7-octadecynoic acid and methanol (B129727). The efficiency of this hydrolysis would depend on the specific lipase used and its tolerance for the alkyne functionality in the acyl chain. researchgate.net
Enzymatic derivatization extends beyond simple hydrolysis. As seen with the BrtB enzyme, alkyne-containing fatty acids can be enzymatically attached to other molecules to form novel esters. nih.gov Furthermore, strategies have been developed where fatty acids are attached to other molecules, like sugars, to facilitate cellular uptake and subsequent release by intracellular esterases. nih.gov These studies provide a framework for how this compound could be enzymatically derivatized for various biochemical applications.
The binding of a substrate to an enzyme's active site is the critical first step in catalysis. libretexts.org The "induced fit" model suggests that the binding event itself causes conformational changes in the enzyme, creating an optimal environment for the reaction. libretexts.org For a molecule like this compound, several structural features would govern its binding to an enzyme like a lipase.
The long, hydrophobic C18 chain would favor binding in a hydrophobic pocket or channel within the enzyme. However, the rigid, linear geometry of the C-C triple bond at the 7-position introduces a significant structural constraint. Studies on lipase-catalyzed reactions with branched fatty acids have shown that steric hindrance near the reactive ester group can dramatically reduce or even eliminate activity. nih.gov Similarly, the rigidity of the alkyne in this compound could prevent the substrate from adopting the necessary conformation to fit snugly into the active site, potentially explaining the observed resistance of some lipases to acetylenic substrates. researchgate.net Therefore, the binding affinity and subsequent catalytic efficiency are a result of a delicate balance between favorable hydrophobic interactions and unfavorable steric clashes.
Derivatization Strategies and Analogue Synthesis
Synthesis of Functionalized Fatty Acid Derivatives from Methyl 7-Octadecynoate
The chemical reactivity of the alkyne functional group is central to the derivatization of this compound. This unsaturation allows for a variety of addition reactions and transformations to introduce new functional groups and structural motifs.
The introduction of hydroxyl and epoxide functionalities into the fatty acid chain can significantly alter its physical and chemical properties, opening avenues for new applications.
Hydroxylation: The triple bond of this compound can be converted to a diol through various oxidation methods. A common approach involves syn-dihydroxylation using reagents like potassium permanganate (B83412) under cold, alkaline conditions (Baeyer's test) or osmium tetroxide (OsO₄) followed by a reductive workup. Alternatively, anti-dihydroxylation can be achieved through the epoxidation of the corresponding alkene, followed by acid-catalyzed ring-opening. For instance, the reduction of the alkyne to a (Z)-alkene and subsequent epoxidation and hydrolysis would yield an anti-diol. The presence of a hydroxyl group introduces polarity and a site for further esterification or etherification reactions. The position of the hydroxyl groups can be confirmed using NMR spectroscopy; for example, in methyl 8,11-dihydroxy-9-octadecynoate, the protons attached to the hydroxyl-bearing carbons appear as a triplet at 4.39 ppm. aocs.org
Epoxidation: Epoxidized fatty acid methyl esters are valuable chemical intermediates used in the production of polyols, lubricants, and plasticizers. researchgate.netmdpi.com The synthesis of epoxidized derivatives from this compound first requires the partial reduction of the alkyne to an alkene. Selective hydrogenation using catalysts like Lindlar's catalyst produces the (Z)-alkene (methyl oleate (B1233923) isomer), while a dissolving metal reduction (e.g., sodium in liquid ammonia) yields the (E)-alkene (methyl elaidate (B1234055) isomer). The resulting alkene can then be epoxidized. A widely used method is the in-situ formation of performic acid from formic acid and hydrogen peroxide. researchgate.net This reaction proceeds by the electrophilic addition of the peroxy acid to the double bond, forming an oxirane ring. The reaction can be monitored by gas chromatography to track the formation of individual epoxide products. mdpi.com The conversion to epoxides can be optimized by controlling reaction parameters such as temperature and reactant molar ratios to prevent unwanted ring-opening reactions that form dihydroxy by-products. researchgate.net
Table 1: Synthesis of Hydroxylated and Epoxidized Derivatives
| Derivative Type | Precursor | Key Reagents | Product |
|---|---|---|---|
| Syn-Diol | This compound | 1. OsO₄ 2. NaHSO₃ | Methyl 7,8-dihydroxyoctadecanoate |
| Anti-Diol | Methyl (Z)-7-octadecenoate | 1. m-CPBA 2. H₃O⁺ | Methyl (7R,8S)- and (7S,8R)-dihydroxyoctadecanoate |
| Epoxide | Methyl (Z)-7-octadecenoate | HCOOH, H₂O₂ | Methyl cis-7,8-epoxyoctadecanoate |
Halogenated Analogues
The introduction of halogen atoms into the fatty acid backbone can impart unique properties, influencing lipophilicity and biological activity. Halogenation of this compound can be achieved by addition reactions across the triple bond.
Halogenation Reactions:
Addition of HX: Hydrogen halides (HCl, HBr, HI) can add across the alkyne, typically following Markovnikov's rule if the alkyne were terminal. For an internal alkyne like this compound, a mixture of regioisomers (7-halo and 8-halo) of the resulting vinyl halide is expected. A second addition can occur to form a geminal or vicinal dihalide.
Addition of X₂: Halogens (Cl₂, Br₂) add to the triple bond, usually resulting in an initial anti-addition to form a dihaloalkene. With excess halogen, a tetrahaloalkane can be produced.
The synthesis of specific halogenated analogues often requires multi-step sequences. For example, to create a specific fluorinated analogue, a strategy might involve the synthesis of key intermediates like mercaptans, which are then used in subsequent coupling reactions. While direct halogenation of the alkyne is feasible, more controlled and selective methods are often employed in the synthesis of complex halogenated molecules. nih.gov
The triple bond of this compound is an excellent starting point for cycloaddition reactions to construct heterocyclic rings.
Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are known for a wide range of biological activities. nih.gov A common method for pyrazole (B372694) synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). dergipark.org.tr To utilize this compound, it must first be converted into a suitable precursor. One route involves the oxidation of the alkyne to a 1,2-diketone (an α-diketone). This diketone can then undergo condensation with hydrazine or a substituted hydrazine to form the pyrazole ring, with the substituents at positions 3 and 4 of the pyrazole determined by the original fatty acid chain. Another classical synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines. nih.govhilarispublisher.com
Phosphorus-containing Systems: Heterocycles containing phosphorus are of interest in materials science and as intermediates in organic synthesis. mdpi.com The synthesis of phosphorus-containing heterocycles can be achieved through various methods, including ring-closing metathesis and cycloaddition reactions. umsl.edursc.org For example, an azophosphine could potentially undergo a cycloaddition with the alkyne of this compound to form a five- or seven-membered P/N heterocycle. rsc.org The Michaelis-Arbuzov reaction is another fundamental method for forming a carbon-phosphorus bond, often used to phosphorylate halides. mdpi.com A synthetic strategy could involve converting the alkyne into a vinyl halide, which could then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to introduce a phosphonate (B1237965) group.
Creating conjugated systems from this compound involves transforming the isolated triple bond into a series of alternating double and single bonds. Conjugation leads to the delocalization of π-electrons, which alters the molecule's electronic properties and reactivity. masterorganicchemistry.com
The synthesis of conjugated linoleic acid (CLA) isomers from ricinoleic acid (hydroxylated oleic acid) often involves dehydration, demonstrating a pathway to conjugation. A similar strategy could be applied to a hydroxylated derivative of this compound. More directly, the triple bond can be isomerized to a conjugated diene system under basic conditions. For example, treatment with a strong base like potassium hydroxide (B78521) in ethylene (B1197577) glycol at high temperatures can promote the migration of the triple bond and subsequent rearrangement to form conjugated dienes. The precise isomers formed depend heavily on the reaction conditions.
Furthermore, biosynthetic pathways for polyunsaturated fatty acids involve a series of desaturation and elongation steps. nih.gov While difficult to replicate in standard laboratory synthesis, these pathways highlight the possibility of introducing additional double bonds into the fatty acid chain through enzymatic or chemo-enzymatic methods.
Preparation of Polymeric and Oligomeric Materials
The long aliphatic chain and functionalizable groups of this compound make it an attractive bio-based building block for polymers.
Polyurethanes are a versatile class of polymers typically formed by the reaction of diisocyanates with polyols. mdpi.com this compound can be converted into a suitable polyol monomer, providing a pathway to bio-based polyurethanes. acs.orgacs.org
A key strategy involves the transition-metal-catalyzed cyclotrimerization of the alkyne functionality. acs.org Reacting three molecules of this compound (or a similar alkyne fatty acid ester like methyl 9-octadecynoate) in the presence of a suitable catalyst (e.g., a cobalt or rhodium complex) can produce a substituted benzene (B151609) ring, with the three fatty acid ester chains attached. This step creates an aromatic tri-ester.
The subsequent step is the reduction of the methyl ester groups to primary hydroxyl groups. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The resulting molecule is a bio-based aromatic triol, which can act as a cross-linker in polyurethane synthesis. acs.org This triol, when reacted with a diisocyanate and a chain extender like 1,4-butanediol, forms a crosslinked polyurethane network. acs.orgresearchgate.net The properties of the final polymer can be tailored by adjusting the ratio of the bio-based triol, chain extender, and diisocyanate.
Table 2: Monomer Synthesis for Polyurethane
| Step | Starting Material | Key Reagents/Process | Intermediate/Final Product | Role |
|---|---|---|---|---|
| 1. Cyclotrimerization | This compound | Transition-metal catalyst | 1,3,5-Tris(alkylic chain)-benzene derivative | Aromatic core formation |
| 2. Reduction | Aromatic tri-ester from Step 1 | LiAlH₄ | Aromatic triol | Polyol monomer (cross-linker) |
| 3. Polymerization | Aromatic triol | Diisocyanate (e.g., MDI), Chain Extender (e.g., 1,4-butanediol) | Crosslinked Polyurethane | Thermoset Polymer |
Hydrogel Formation via Click Chemistry
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Their biocompatibility and tunable properties make them highly valuable in biomedical applications such as tissue engineering and drug delivery. "Click chemistry," a set of powerful, reliable, and selective reactions, has emerged as a prominent method for hydrogel synthesis due to its efficiency and mild reaction conditions. researchgate.netcellulosechemtechnol.ro
The alkyne group in this compound is a prime candidate for participation in one of the most common click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-functionalized partner. By utilizing multifunctional polymers bearing either azide (B81097) or alkyne groups, cross-linked hydrogel networks can be readily formed. researchgate.netnih.gov
While direct studies on this compound for this purpose are not widely published, the principle has been demonstrated with other alkyne-containing molecules. For instance, hydrogels have been successfully prepared using alkyne-functionalized polymers like poly(β-amino esters) which are then cross-linked with azide-containing molecules. nih.gov Similarly, hyaluronic acid, a key component of the extracellular matrix, has been modified with alkyne groups to form hydrogels via click chemistry for biomedical applications. researchgate.net The presence of the alkyne in this compound suggests its potential as a monomer or cross-linker in such systems.
Table 1: Examples of Polymer Systems for Hydrogel Formation via Click Chemistry
| Alkyne-Functionalized Polymer/Molecule | Azide-Functionalized Partner | Resulting Hydrogel Properties | Reference |
| Alkyne-modified poly(β-amino esters) | Azide-functionalized peptides (e.g., K(N3)RGD) | Biocompatible, suitable for cell proliferation | nih.gov |
| Alkyne-functionalized hyaluronic acid | Azide-functionalized polymers | Biodegradable, suitable for tissue engineering | researchgate.net |
| Propargyl-functionalized cellulose | Azide-functionalized cellulose | Novel cellulose-based hydrogel | cellulosechemtechnol.ro |
Cross-linking and Network Formation Studies
The formation of cross-linked networks is fundamental to the creation of robust polymeric materials. The unsaturation present in this compound, specifically its triple bond, provides a reactive site for cross-linking reactions.
One established method for cross-linking unsaturated fatty acids and their esters is through radical-initiated processes. For example, the curing of air-drying oils, which contain unsaturated fatty acids, involves oxidation and subsequent cross-linking to form a solid film. acs.org While this process is more commonly associated with alkenes, the alkyne group in this compound could also participate in such radical-mediated network formation.
Furthermore, thiol-yne reactions, another type of "click" reaction, offer a highly efficient pathway to create cross-linked networks. This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical or nucleophilic mechanism to form a vinyl sulfide, and can further react with another thiol to form a dithioether cross-link. mdpi.com This methodology has been successfully applied to create hydrogels and other network polymers from various alkyne-containing precursors. birmingham.ac.uk
Studies on the cross-linking of polyesters based on fatty acids have shown that the degree of unsaturation plays a crucial role in the properties of the resulting materials. researchgate.net While these studies often focus on double bonds, the principles of network formation through the reaction of unsaturated sites are directly applicable to the alkyne group of this compound.
Table 2: Potential Cross-linking Strategies for this compound
| Cross-linking Method | Reactive Site on this compound | Potential Network Characteristics |
| Radical Polymerization | Alkyne group | Formation of a highly cross-linked, rigid polymer network. |
| Thiol-yne Reaction | Alkyne group | Creation of a well-defined network with thioether linkages. |
| Vulcanization (with sulfur) | Alkyne group | Formation of a bio-based elastomer. mdpi.com |
| Cycloaddition Reactions | Alkyne group | Introduction of heterocyclic cross-links. |
This compound stands as a promising, yet underexplored, building block in materials science. The presence of both an ester and an internal alkyne group within a long aliphatic chain provides a rich chemical playground for derivatization and polymerization. While direct research on its application in hydrogel formation via click chemistry and in-depth cross-linking studies is limited, the foundational principles of organic and polymer chemistry strongly support its potential in these areas. Future research dedicated to this specific molecule will likely unveil novel materials with unique properties, driven by the versatility of its acetylenic functionality.
Advanced Characterization Techniques for Structural Elucidation of Methyl 7 Octadecynoate and Its Derivatives
Spectroscopic Analysis Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Chemical Shift Analysis: In the ¹H NMR spectrum of methyl 7-octadecynoate, specific proton signals can be assigned to different parts of the molecule. Protons on carbons adjacent to the alkyne (propargyl protons) typically resonate in a distinct region of the spectrum, generally between 2.0 and 3.0 ppm. oregonstate.edu The methyl ester protons appear as a sharp singlet around 3.6-3.7 ppm. pdx.edu The terminal methyl group of the long alkyl chain will appear at a higher field, typically around 0.9 ppm, while the numerous methylene (B1212753) (-CH₂-) groups will produce a complex multiplet in the region of 1.2-1.6 ppm. libretexts.org
¹³C NMR Chemical Shift Analysis: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbons of the alkyne bond in internal alkynes typically appear in the range of 65-90 ppm. The carbonyl carbon of the ester group is significantly deshielded and appears at a much lower field, typically around 174 ppm. The methyl carbon of the ester group resonates at approximately 51 ppm. The carbons of the long alkyl chain will have distinct chemical shifts, allowing for their individual assignment.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the alkyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for each CH, CH₂, and CH₃ group. These techniques are invaluable for differentiating between positional isomers of the alkyne group along the fatty acid chain.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. jeol.com For fatty acid methyl esters (FAMEs) like this compound, electron ionization (EI) is a common method. jeol.com
The mass spectrum of a FAME typically shows a recognizable molecular ion peak (M⁺), which for this compound would be at m/z 294 (corresponding to the molecular formula C₁₉H₃₄O₂). However, with increasing unsaturation, the molecular ion peak in EI-MS can become less intense or even absent. jeol.com
A characteristic fragmentation pattern for FAMEs includes a prominent peak at m/z 74, which results from a McLafferty rearrangement and is indicative of a methyl ester. researchgate.net Other significant fragments arise from cleavage at various points along the alkyl chain, providing structural information. researchgate.net
To overcome the challenge of poor ionization or thermal instability of internal alkynes, derivatization techniques can be employed. chemrxiv.org For instance, reaction with dicobalthexacarbonyl can form a stable complex that is more amenable to mass spectrometric analysis. nih.gov Another approach involves ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form triazoles, which significantly enhances electrospray ionization efficiency. chemrxiv.org Covalent adduct chemical ionization (CACI) is another method that can be used to identify the position of the triple bond without prior derivatization. aocs.org
| Ionization Technique | Key Information Provided | Typical Fragments for this compound |
| Electron Ionization (EI) | Molecular weight and fragmentation pattern. | M⁺ at m/z 294, McLafferty rearrangement peak at m/z 74, and various alkyl chain fragments. jeol.comresearchgate.net |
| Chemical Ionization (CI) | Softer ionization, often providing a more intense molecular ion peak. nih.gov | [M+H]⁺ at m/z 295. |
| Electrospray Ionization (ESI) with Derivatization | Enhanced ionization for improved detection and structural analysis. researchgate.netnih.gov | Dependent on the derivatizing agent used. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The C≡C triple bond stretch of an internal alkyne is typically found in the region of 2190-2300 cm⁻¹. ramansystems.comjove.com This peak is often weak in the IR spectrum for symmetrical or near-symmetrical internal alkynes due to a small change in dipole moment during the vibration. jove.com A strong absorption band corresponding to the C=O stretch of the ester group will be present around 1740 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and serves as a complementary technique to IR. ksu.edu.sa The C≡C stretch of an internal alkyne, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum, typically around 2200 cm⁻¹. researchgate.netrsc.org This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne functionality. The Raman signals can also be influenced by the substituents on the alkyne. researchgate.net
| Spectroscopic Technique | Functional Group | Characteristic Frequency (cm⁻¹) |
| Infrared (IR) Spectroscopy | C=O (Ester) | ~1740 |
| C≡C (Internal Alkyne) | 2190-2300 ramansystems.comjove.com | |
| C-H (Alkyl) | ~2850-2960 | |
| Raman Spectroscopy | C≡C (Internal Alkyne) | ~2200 researchgate.netrsc.org |
Chromatographic and Separation Methodologies for Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, isomers, and other impurities, thereby allowing for accurate quantification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile compounds like fatty acid methyl esters. nih.govnih.gov
In a typical GC-MS analysis of a mixture containing this compound, the sample is first vaporized and separated on a capillary column. restek.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint. researchgate.net This allows for both qualitative identification and quantitative analysis of this compound in complex mixtures. nih.govresearchgate.net The use of sensitive single ion monitoring (SIM) can enhance the detection of low-abundance fatty acids. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Determination
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is widely used for the analysis and purification of a broad range of compounds, including fatty acid methyl esters. rroij.com
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers. scispace.com It separates macromolecules based on their size, or more precisely, their hydrodynamic volume in solution. ufl.edu The alkyne functional group in this compound provides a reactive site for polymerization, leading to the formation of novel polymers. GPC is the standard method to determine the molecular weight characteristics of these resulting polymers, which are crucial for understanding their physical and mechanical properties.
In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. ufl.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying extents, increasing their path length and causing them to elute later. ufl.edu This size-based separation allows for the determination of the polymer's molecular weight distribution.
The primary data obtained from GPC analysis includes:
Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of polymer chains.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are of the same length), while higher values signify a broader distribution of chain lengths. ufl.edu
While specific GPC data for polymers synthesized directly from this compound is not extensively published, the analysis of polymers derived from other fatty acid methyl esters (FAMEs) provides a clear precedent. For instance, polymers and alkyd resins derived from soybean, linseed, or canola oil are routinely characterized by GPC. google.comresearchgate.net The following table presents illustrative data from a GPC analysis of a polymer synthesized from a FAME source, demonstrating the typical results obtained for such materials.
Table 1: Illustrative GPC Data for a Polymer Derived from a Fatty Acid Methyl Ester Source This interactive table provides representative data for the characterization of polymers similar to those that could be derived from this compound. The data is based on typical values obtained for polymers synthesized from FAMEs.
| Sample ID | Synthesis Method | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | GPC Eluent | Calibration Standard |
|---|---|---|---|---|---|---|
| FAME-Polymer-01 | Free Radical Polymerization | 8,500 | 15,300 | 1.80 | Tetrahydrofuran (THF) | Polystyrene |
| FAME-Polymer-02 | ATRP | 12,200 | 14,150 | 1.16 | Tetrahydrofuran (THF) | Poly(methyl methacrylate) |
| FAME-Polymer-03 | Condensation Polymerization | 15,600 | 34,320 | 2.20 | Hexafluoroisopropanol (HFIP) | Poly(methyl methacrylate) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular arrangement within a crystal. nih.gov When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By measuring the angles and intensities of these scattered beams, a diffraction pattern is produced, which acts as a unique "fingerprint" of the crystalline solid. nih.gov
Fatty acid methyl esters, including this compound, are long-chain molecules that can pack into highly ordered lamellar structures in the solid state. nih.gov The precise crystal structure is highly dependent on factors such as the length of the alkyl chain, the degree and position of unsaturation, and the nature of the functional groups. The presence of the triple bond in the C7 position of this compound would significantly influence its packing arrangement compared to its saturated (methyl stearate) or monounsaturated (methyl oleate) counterparts. XRD analysis is the definitive method for elucidating these structural details.
Key information derived from single-crystal XRD analysis includes:
Unit Cell Dimensions: The lattice parameters (a, b, c) and angles (α, β, γ) that define the fundamental repeating unit of the crystal.
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise position of each atom within the unit cell, allowing for the determination of bond lengths, bond angles, and intermolecular interactions.
The study of homologous series of saturated FAMEs has revealed detailed structural information, including an "odd-even" effect where esters with an odd total number of carbon atoms pack differently than those with an even number. rsc.org While a specific crystal structure for this compound is not available in open literature, the following table provides crystallographic data for a related long-chain saturated FAME, methyl tridecanoate (B1259635) (C13), to illustrate the type of data obtained from an XRD experiment. rsc.org
Table 2: Illustrative Single-Crystal XRD Data for an Analogous Long-Chain Fatty Acid Methyl Ester (Methyl Tridecanoate) This interactive table presents crystallographic data for Methyl Tridecanoate, a compound structurally related to this compound. This data is representative of the information obtained through single-crystal X-ray diffraction.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₁₄H₂₈O₂ | The molecular formula of the compound. |
| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. rsc.org |
| Space Group | P-1 | The specific symmetry group of the crystal. rsc.org |
| a (Å) | 5.5681 | Unit cell length along the a-axis. rsc.org |
| b (Å) | 7.6835 | Unit cell length along the b-axis. rsc.org |
| c (Å) | 21.921 | Unit cell length along the c-axis. rsc.org |
| α (°) | 91.314 | Unit cell angle between b and c axes. rsc.org |
| β (°) | 93.201 | Unit cell angle between a and c axes. rsc.org |
| γ (°) | 99.648 | Unit cell angle between a and b axes. rsc.org |
| Volume (ų) | 922.0 | The volume of a single unit cell. rsc.org |
| Z | 2 | The number of molecules in the unit cell. |
Applications of Methyl 7 Octadecynoate in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
The unique structure of methyl 7-octadecynoate makes it a valuable monomer for synthesizing polymers with tailored properties. Its alkyne group provides a reactive site for addition reactions and "click chemistry," enabling the construction of diverse macromolecular architectures.
This compound is a key precursor in the development of bio-based polyols, which are essential for producing polyurethanes. The synthesis of these polyols often involves derivatizing common fatty acids, such as oleic acid, to introduce an internal alkyne, thereby creating the 7-octadecynoate structure. ocl-journal.orgresearchgate.net A subsequent thiol-yne coupling reaction with a thiol-containing alcohol, like 2-mercaptoethanol, introduces hydroxyl groups onto the fatty acid chain, converting it into a polyol. ocl-journal.orgresearchgate.net
This method allows for the creation of diols and triols from alkyne-derivatized oleic and 10-undecenoic acids. researchgate.net These resulting bio-based polyols can then be reacted with various diisocyanates, such as 4,4′-methylenebis(phenylisocyanate) (MDI), to produce thermoplastic polyurethanes (TPUs). researchgate.netdntb.gov.ua The properties of these TPUs are heavily influenced by the structure of the fatty acid-based polyol. Research has shown that these materials can exhibit a range of thermal and mechanical properties, demonstrating their versatility.
Table 1: Properties of Bio-based Thermoplastic Polyurethanes (TPUs) from Alkyne-Derived Polyols
| Property | Result | Source |
| Monomer Source | Alkyne-derivatized oleic and 10-undecenoic acids | researchgate.net |
| Polymerization | Reaction of bio-polyol with 4,4′-methylenebis(phenylisocyanate) (MDI) | researchgate.net |
| Physical State | Semi-crystalline polyurethanes | researchgate.net |
| Glass Transition Temperature (Tg) | 28 °C to 56 °C | researchgate.net |
| Melting Temperature (Tm) | Approximately 110 °C | researchgate.net |
| Biocompatibility | No cytotoxic response observed | researchgate.net |
The alkyne group in this compound is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This highly efficient and specific reaction enables the precise assembly of complex polymer structures under mild conditions. By reacting alkyne-functionalized fatty acids with molecules containing azide (B81097) groups, researchers can create a wide array of functional polymers. nih.gov
This strategy allows for the incorporation of various functionalities into the polymer backbone or as side chains, leading to materials with specific, pre-determined properties. For example, this method can be used to synthesize polymers with enhanced thermal stability, altered solubility, or specific binding capabilities. The versatility of click chemistry applied to monomers like this compound opens the door to creating sophisticated materials for applications in coatings, adhesives, and biomedical devices. dntb.gov.ua
Lubricant and Fuel Additive Research
The long aliphatic chain of this compound is characteristic of fatty acid methyl esters (FAMEs), the primary components of biodiesel. This structural feature suggests its potential as a lubricant or fuel additive. While research specifically targeting this compound for these applications is still in its early stages, the presence of the alkyne group offers intriguing possibilities. This reactive site could be used for further chemical modifications to enhance key properties such as lubricity, oxidative stability, and cold-flow performance. For instance, the alkyne could be hydrogenated to improve stability or functionalized to introduce polar groups that enhance surface adhesion, a critical factor in lubrication.
Advanced Material Design and Engineering
The chemical versatility of this compound makes it a powerful tool for advanced material design and engineering. Its ability to undergo reactions like thiol-yne coupling and azide-alkyne click chemistry allows for the creation of materials with precisely controlled architectures and functionalities. researchgate.neturv.cat
By incorporating this bio-based monomer, engineers can design polymers with improved thermal and mechanical properties. researchgate.net Furthermore, the alkyne group can serve as an anchor point for grafting other molecules, enabling the creation of functional surfaces for sensors or antimicrobial materials. researchgate.net The use of this compound contributes significantly to the development of sustainable materials, providing a renewable alternative to petroleum-based products and advancing the principles of green chemistry. mdpi.com
Analytical Chemistry Methodologies for Methyl 7 Octadecynoate Research
Method Development and Validation for Trace Analysis
The detection and quantification of Methyl 7-octadecynoate at low concentrations, or trace analysis, is often necessary in biological and environmental samples. The development and validation of analytical methods for this purpose follow stringent guidelines to ensure the reliability of the results.
Method development for trace analysis of this compound typically involves gas chromatography (GC) due to its volatility. sciepub.com Gas chromatography coupled with a flame ionization detector (GC-FID) is a common and reliable technique for the analysis of fatty acid methyl esters (FAMEs). bohrium.com For enhanced sensitivity and selectivity, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) is the preferred method. acs.org The development process involves optimizing chromatographic conditions such as the choice of capillary column, oven temperature program, injector and detector temperatures, and carrier gas flow rate to achieve good resolution and peak shape for this compound. mdpi.com
Method validation is a critical step to ensure that the developed analytical method is suitable for its intended purpose. bohrium.comdiva-portal.org Validation parameters, as per guidelines from organizations like the International Council for Harmonisation (ICH), typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). sciepub.combohrium.com
Table 1: Typical Method Validation Parameters for Trace Analysis of this compound
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound. mdpi.com |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99 for the calibration curve. bohrium.com |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 95-105% for spiked samples. bohrium.comdiva-portal.org |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2%. diva-portal.orgnih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. sciepub.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. sciepub.com |
Quantitative Analysis Techniques
Quantitative analysis of this compound is essential for determining its concentration in various samples. The primary techniques employed are GC-FID and GC-MS. bohrium.comacs.org
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used technique for the quantification of FAMEs. bohrium.com After derivatization of the parent fatty acid (7-octadecynoic acid) to its methyl ester, the sample is injected into the GC. The FID produces a response that is proportional to the mass of the carbon atoms in the analyte. Quantification is typically performed using an internal or external standard method. nih.gov For instance, a known amount of a standard compound not present in the sample, such as methyl nonadecanoate, can be added as an internal standard to improve the accuracy and precision of the quantification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers higher selectivity and sensitivity compared to GC-FID, making it particularly useful for complex mixtures or when very low concentrations need to be measured. acs.org In GC-MS, the separated components from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio. For quantification, selected ion monitoring (SIM) mode is often used. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, which increases the signal-to-noise ratio and improves the limit of detection. frontiersin.org
Table 2: Comparison of Quantitative Analysis Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| GC-FID | Separation by GC, detection by flame ionization based on the number of carbon atoms. | Robust, reliable, wide linear range, relatively low cost. bohrium.com | Less selective than MS, potential for co-elution with interfering compounds. nih.gov |
| GC-MS | Separation by GC, identification and quantification based on mass-to-charge ratio of fragment ions. | High selectivity and sensitivity, structural confirmation possible. acs.org | Higher instrument and maintenance costs, can be more complex to operate. |
Impurity Profiling and Stability Studies
Impurity Profiling: The identification and quantification of impurities in a sample of this compound are crucial for quality control. Impurities can arise from the synthesis process or from degradation of the compound. GC-MS is the ideal technique for impurity profiling due to its ability to separate and identify unknown compounds. acs.org By analyzing the mass spectra of the impurity peaks, it is often possible to elucidate their structures. Common impurities might include isomers, by-products from the esterification reaction, or oxidation products.
Stability Studies: Stability studies are conducted to determine how the quality of this compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. europa.eu These studies are essential for establishing recommended storage conditions and shelf life. The stability of the compound is assessed by monitoring the concentration of the active substance and the formation of degradation products over a specified period.
Stability testing protocols, such as those outlined by the ICH, involve storing the substance at different temperature and humidity conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH). europa.eueuropa.eu At specified time points, samples are withdrawn and analyzed using a validated stability-indicating analytical method, typically a chromatographic technique like GC or HPLC, to quantify the amount of this compound and any degradation products. diva-portal.org For products in semi-permeable containers, water loss is also a critical parameter to monitor. europa.eu
Future Research Directions and Unexplored Avenues for Methyl 7 Octadecynoate
Targeted Synthesis of Complex Biologically Active Analogues
The long carbon chain of methyl 7-octadecynoate serves as a valuable lipophilic scaffold that can be strategically functionalized to create novel, biologically active molecules. A significant area of future research lies in leveraging the reactivity of the alkyne and ester moieties to synthesize complex heterocyclic analogues with potential therapeutic applications.
Unsaturated fatty acids and their derivatives are known precursors for a variety of bioactive compounds. rsc.org For instance, the internal alkyne of this compound can be a starting point for constructing various five-membered heterocyclic rings. Research has demonstrated the synthesis of 2-oxotetrahydrofuran derivatives from methyl oleate (B1233923) through a radical addition reaction, a pathway that could be adapted for this compound. rsc.org Similarly, the synthesis of fatty ester isoxazoline (B3343090) derivatives from methyl 10-undecenoate highlights the potential for developing analogous compounds from this compound, which could exhibit interesting biological activities. rsc.org
Furthermore, the synthesis of thiazolidine (B150603) and thiazole (B1198619) derivatives from fatty acids opens another avenue for exploration. rsc.org By converting the ester group of this compound to a hydrazide, it could be cyclized with appropriate reagents to form pyrazoline derivatives, a class of compounds known for a broad spectrum of biological activities. researchgate.net The synthesis of peptides containing C-terminal esters also presents a fascinating opportunity, where this compound could be incorporated to enhance the lipophilicity and bioavailability of peptide-based drugs. nih.gov
A systematic investigation into these synthetic transformations could yield a library of novel compounds with potential applications as anti-inflammatory, antibacterial, or anticancer agents. rsc.org
Novel Catalytic Systems for Selective Transformations
The selective transformation of the internal alkyne in this compound is a key challenge and a significant opportunity for future research. The development of novel catalytic systems will be crucial for controlling the regioselectivity and stereoselectivity of reactions, thereby enabling the synthesis of a wide array of functionalized derivatives.
One promising area is the catalytic isomerization of the internal alkyne to a terminal alkyne. This "alkyne zipper" reaction would transform this compound into a more versatile building block, as terminal alkynes are readily functionalized through well-established methods like the Sonogashira coupling. wiley-vch.demdpi.com Recent advancements in palladium-catalyzed long-range isomerization of alkynyl alcohols offer a potential strategy for achieving this transformation under milder conditions than traditional strong bases. acs.org
Furthermore, stereodivergent hydrogenation of the alkyne moiety presents another exciting research direction. The development of catalytic systems, potentially based on transition metals like ruthenium or cobalt, could allow for the selective synthesis of either the (Z)- or (E)-alkene isomer of methyl 7-octadecenoate. researchgate.net This would provide access to precursors for a variety of biologically active molecules and polymers with distinct properties.
The application of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another area ripe for exploration. nih.govsigmaaldrich.com While this reaction is typically more efficient with terminal alkynes, the development of catalysts that can facilitate the cycloaddition with internal alkynes like that in this compound would open up new avenues for creating complex molecular architectures and functional materials. sigmaaldrich.com
| Catalytic System | Potential Transformation of this compound | Potential Products |
| Palladium-based catalysts | Isomerization of internal alkyne | Methyl 17-octadecynoate (terminal alkyne) |
| Ruthenium/Cobalt-based catalysts | Stereodivergent hydrogenation | (Z)- or (E)-Methyl 7-octadecenoate |
| Copper(I) catalysts | Azide-alkyne cycloaddition ("Click Chemistry") | Triazole-functionalized fatty acid esters |
| Titanocene-based catalysts | Hydroboration | Borylated alkene derivatives |
Integration into Advanced Functional Materials
The long aliphatic chain and the reactive alkyne functionality of this compound make it an attractive candidate for the development of novel bio-based polymers and functional materials. Future research should focus on harnessing these features to create materials with tailored properties.
One significant avenue is the use of this compound as a monomer in polymerization reactions. Fatty acid methyl esters (FAMEs) have been successfully used to synthesize polyesters and polyamides. researchgate.netrsc.org The presence of the alkyne in this compound offers a unique opportunity to create cross-linked or functionalizable polymers. For instance, the alkyne can be used as a site for post-polymerization modification via click chemistry, allowing for the attachment of various functional groups to tailor the material's properties for specific applications. nih.govumich.edu
Another area of interest is the development of bio-based epoxy resins. The epoxidation of unsaturated FAMEs is a well-established process, and applying this to the alkene derivative of this compound could lead to the formation of novel epoxy monomers. mdpi.com These monomers could then be cured to produce bio-based thermosets with potential applications in coatings, adhesives, and composites.
The principles of click chemistry offer a powerful toolkit for integrating this compound into functional materials. umich.edubio-connect.nl By converting the alkyne to an azide (B81097) or vice versa, it can be "clicked" onto polymer backbones, surfaces, or nanoparticles, providing a versatile method for creating functionalized materials with applications in drug delivery, biosensing, and advanced coatings. nih.govresearchgate.net
Mechanistic Studies of Unprecedented Reactivity Pathways
A deep understanding of the reactivity of the internal alkyne in this compound is essential for developing novel synthetic methodologies. Future research should focus on detailed mechanistic studies to uncover unprecedented reaction pathways and to gain precise control over reaction outcomes.
The isomerization of internal alkynes can proceed through various intermediates, including allenes. acs.orgmdpi.com A thorough investigation of the palladium-catalyzed isomerization of this compound could reveal the precise mechanism and allow for the selective formation of either the terminal alkyne or conjugated diene isomers. Mechanistic studies involving deuterium (B1214612) labeling and kinetic analysis would be invaluable in this regard. mdpi.com
The reactivity of alkynes in addition reactions is well-known, but the influence of the long alkyl chain and the ester group in this compound on these reactions is not fully understood. masterorganicchemistry.com Studies on the electrophilic and nucleophilic additions to the triple bond could reveal interesting regiochemical and stereochemical outcomes. numberanalytics.com Furthermore, exploring the oxidative cleavage of the alkyne under various conditions could lead to the development of new synthetic routes to dicarboxylic acids or other valuable bifunctional molecules. masterorganicchemistry.com
The interaction of the alkyne with transition metal catalysts can lead to a variety of complex transformations. chemrxiv.org Mechanistic studies on reactions such as hydroboration, catalyzed by titanocene (B72419) complexes, could provide insights into the formation of organoborane intermediates and their subsequent reactions. Uncovering novel catalytic cycles and reactive intermediates will be key to unlocking the full synthetic potential of this compound.
Process Intensification and Scale-up of Sustainable Synthetic Routes
For this compound to be a viable building block in industrial applications, the development of efficient, sustainable, and scalable synthetic routes is paramount. Future research should address the challenges associated with process intensification and scale-up.
The production of fatty acid methyl esters (FAMEs) via transesterification is a mature technology, but the synthesis of specialty FAMEs like this compound may require optimized processes. mdpi.com Research into continuous flow reactors, enzymatic catalysis, and the use of supercritical fluids could lead to more efficient and environmentally friendly production methods. mdpi.com The use of lipase (B570770) catalysts, for example, offers the potential for high selectivity under mild reaction conditions, which is particularly important for producing high-purity specialty chemicals. macbeth-project.eu
The scale-up of reactions involving this compound will require careful consideration of reactor design, heat and mass transfer, and catalyst stability and recovery. researchgate.netgoogle.com For instance, in the production of polymers from FAMEs, controlling the polymerization conditions to achieve the desired molecular weight and properties at a large scale is a significant challenge. researchgate.net
Furthermore, the development of a circular economy approach for this compound and its derivatives should be a long-term goal. This would involve exploring the recyclability of catalysts and the biodegradability of the resulting materials, ensuring that the entire lifecycle of these products is sustainable.
| Process | Key Considerations for Scale-up | Potential Benefits |
| Transesterification | Catalyst selection (chemical vs. enzymatic), reactor design (batch vs. continuous), separation and purification of the product. | Increased yield, reduced waste, lower energy consumption. |
| Polymerization | Monomer purity, catalyst activity and lifetime, control of polymer architecture, removal of byproducts. | Consistent material properties, cost-effective production of bio-based polymers. |
| Catalytic Transformations | Catalyst loading and recycling, reaction kinetics and thermodynamics, solvent selection, product isolation. | High-throughput synthesis of functionalized derivatives, atom economy. |
Q & A
Q. What are the standard synthetic protocols for Methyl 7-octadecynoate, and how can reproducibility be ensured?
this compound is typically synthesized via esterification of 7-octadecynoic acid with methanol under acid catalysis. To ensure reproducibility:
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
- ¹H NMR : Confirm ester group presence (δ 3.6–3.8 ppm for methyl ester protons) .
- ¹³C NMR : Identify alkyne carbons (δ 70–90 ppm) and ester carbonyl (δ 170–175 ppm) .
- FT-IR : Detect ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Test thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
- Assess hydrolytic stability in aqueous buffers (pH 4–9) at 25°C and 40°C for 30 days, monitoring degradation via HPLC .
- Store samples in inert atmospheres (argon) and report degradation thresholds (e.g., <5% over 6 months) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloaddition reactions .
- Validate predictions experimentally via kinetic studies (e.g., reaction rates with Cu(I) catalysts) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Compare experimental NMR shifts with simulated spectra (e.g., ACD/Labs or MestReNova) to identify anomalies .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Replicate synthesis under controlled conditions to rule out impurities .
Q. How should researchers design dose-response studies for this compound in biological models?
- Define concentration ranges based on IC₅₀ values from preliminary cytotoxicity assays (e.g., MTT assays) .
- Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves and calculate EC₅₀ .
- Include positive/negative controls and address batch-to-batch variability via triplicate experiments .
Q. What meta-analysis approaches are suitable for aggregating data on this compound’s physicochemical properties?
- Extract data from peer-reviewed studies using PRISMA guidelines, focusing on purity, solubility, and stability .
- Perform heterogeneity tests (I² statistic) to assess data consistency across studies .
- Use random-effects models to account for variability in synthesis protocols .
Methodological Best Practices
Q. How to optimize a graphical abstract for a study on this compound?
- Highlight key findings: Include one reaction scheme, a critical spectral peak, and a biological activity heatmap .
- Avoid cluttering with chemical structures; use color coding for clarity (e.g., red for reactive sites) .
- Ensure dimensions comply with journal specifications (e.g., 8.5 cm width for Med. Chem. Commun.) .
Q. What open science practices enhance transparency in this compound research?
- Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo or Figshare .
- Provide machine-readable metadata (e.g., Dublin Core standards) for dataset discovery .
- Publish synthetic protocols on platforms like JoVE to aid replication .
Q. How to formulate a hypothesis-driven research question for mechanistic studies?
- Example: "Does the alkyne moiety in this compound mediate copper-free click reactions under physiological conditions?"
- Define variables: Independent (reaction temperature), dependent (reaction yield), and controls (azide substrate purity) .
- Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clinical relevance .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
